3-Hydroxy-4-iodonaphthalene-2-carboxylic acid
Description
3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS 57754-61-7) is a naphthalene-based aromatic carboxylic acid with the molecular formula C₁₁H₇IO₃ and a molecular weight of 314.078 g/mol . Its structure features a naphthalene backbone substituted with a carboxylic acid group at position 2, a hydroxyl group at position 3, and an iodine atom at position 4 (Figure 1). The iodine substituent introduces steric bulk and electronic effects, distinguishing it from other naphthalenecarboxylic acid derivatives.
Properties
IUPAC Name |
3-hydroxy-4-iodonaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJVPHFWVEIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287366 | |
| Record name | 3-hydroxy-4-iodonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57754-61-7 | |
| Record name | NSC50693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-4-iodonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid typically involves the iodination of 3-hydroxy-2-naphthoic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as potassium iodate. The reaction proceeds as follows:
- Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent, such as acetic acid.
- Add iodine and potassium iodate to the solution.
- Heat the reaction mixture to a specific temperature, usually around 80-100°C, for a set period.
- After completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxy-2-naphthoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or sodium nitrite in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-iodonaphthalene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-2-naphthoic acid.
Substitution: Formation of 3-hydroxy-4-aminonaphthalene-2-carboxylic acid or 3-hydroxy-4-nitronaphthalene-2-carboxylic acid.
Scientific Research Applications
Synthesis and Reaction Pathways
3-Hydroxy-4-iodonaphthalene-2-carboxylic acid is primarily utilized as a precursor in the synthesis of various organic compounds through halogenation reactions. Its iodine substituent allows for selective reactions that can lead to the formation of more complex molecules.
Table 1: Synthetic Pathways Involving this compound
Biological Applications
The compound's structural characteristics make it a candidate for various biological applications, particularly in drug development and agrochemicals.
Case Study: Antimicrobial Activity
Research has indicated that halogenated naphthalene derivatives exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against certain bacterial strains, suggesting potential as an antibacterial agent.
Table 2: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 3-Iodo-naphthalene-2-carboxylic Acid | Escherichia coli | 64 µg/mL |
Material Science Applications
In material science, the compound is explored for its role in developing new polymers and materials with enhanced properties.
Polymer Development
The incorporation of hydroxycarboxylic acids like this compound into polymer matrices can improve mechanical strength and biodegradability. Research indicates that polymers derived from such compounds can serve as environmentally friendly alternatives to conventional plastics.
Analytical Applications
The compound also finds use in analytical chemistry as a standard or reagent in various assays due to its distinct spectral properties.
Spectroscopic Analysis
Utilizing UV-visible spectroscopy, researchers have characterized the electronic transitions of this compound, enhancing its application in quantitative analysis of similar compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Naphthalenecarboxylic Acids
Positional isomers of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid include:
- 1-Hydroxy-2-naphthoic acid (CAS 86-48-6): Hydroxyl at position 1, carboxylic acid at position 2. Lacks iodine, reducing molecular weight (188.16 g/mol ) and altering electronic properties. Used in dye synthesis and coordination chemistry .
- 2-Hydroxy-1-naphthoic acid (CAS 2283-08-1): Inverse substitution pattern (hydroxyl at position 2, carboxylic acid at position 1). Exhibits distinct acidity and solubility profiles due to intramolecular hydrogen bonding .
Multiple Hydroxyl Substituents
3,5-Dihydroxy-2-naphthalenecarboxylic acid (CAS 89-35-0) contains two hydroxyl groups at positions 3 and 5, enhancing polarity and chelating capacity compared to the mono-hydroxylated target compound.
Bulky Substituents: Adapalene Impurity B
Adapalene Impurity B (EP: 6-[3-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)-4-methoxyphenyl]-2-naphthalenecarboxylic acid) incorporates a rigid adamantyl group and methoxy substituent, resulting in a higher molecular weight (~432.5 g/mol) and steric hindrance. This compound is a byproduct in the synthesis of Adapalene, a retinoid used in acne treatment, highlighting the pharmaceutical relevance of naphthalenecarboxylic acids .
Functional Group Variations
- 3-Hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthoic acid (CAS 41425-46-1): Features an azo group (-N=N-) and methoxycarbonyl substituent, enabling applications as a dye or photosensitizer. The azo linkage introduces conjugation, altering UV-Vis absorption properties compared to the iodine-substituted target compound .
- 2-Hydroxy-3-carboxy-1-naphthaldehyde (CAS 38399-46-1): Contains an aldehyde group, expanding reactivity toward nucleophilic addition reactions. This functional diversity is absent in the target compound .
Benzene Derivatives: Caffeic Acid
Its smaller benzene core and propenoic acid chain make it more water-soluble, with applications in antioxidant research, cosmetics, and food additives .
Comparative Data Table
Biological Activity
3-Hydroxy-4-iodonaphthalene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
The compound can be synthesized through various methods, including decarboxylative halogenation processes. These methods involve the reaction of naphthalene derivatives with iodine and carboxylic acids, leading to the formation of halogenated products. The synthesis typically yields compounds with high purity and good yields, which are essential for biological evaluations .
Antioxidant Activity
This compound has been shown to exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Studies indicate that this compound can enhance the levels of glutathione (GSH), a key antioxidant in cells, thereby reducing oxidative damage and improving cellular health .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound possesses anti-cancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for inhibiting tumor growth .
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 25.81 | 15.0 |
| MCF-7 (Breast) | 30.45 | 12.5 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to cellular stress and apoptosis in malignant cells.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, supporting its potential as an anti-cancer agent .
- Oxidative Stress Models : Research has shown that this compound can mitigate oxidative stress-induced damage in cellular models by enhancing GSH levels and reducing markers of oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Approach : Start with naphthalene derivatives functionalized at positions 2 (carboxylic acid) and 3 (hydroxyl), followed by electrophilic iodination at position 4. Optimize iodination using iodine monochloride (ICl) in acidic media, monitoring pH to avoid over-iodination . Solvent choice (e.g., acetic acid vs. DMF) and temperature control (0–25°C) are critical for regioselectivity. Purification via recrystallization (ethanol/water mixtures) or HPLC (C18 columns with 0.1% TFA in mobile phases) ensures high purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Analytical Workflow :
- NMR : -NMR detects aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet, δ 10–12 ppm). -NMR confirms carboxylic acid (δ ~170 ppm) and C-I bonding (δ ~95 ppm for aromatic C-I) .
- MS : High-resolution ESI-MS identifies the molecular ion ([M-H]⁻ at m/z 342.91 for CHIO) and fragments (e.g., loss of COOH or I⁻) .
- FTIR : Strong O-H stretch (~3200 cm⁻¹), C=O (1700 cm⁻¹), and C-I (550 cm⁻¹) .
Advanced Research Questions
Q. How does the iodine substituent at position 4 influence electronic properties and reactivity compared to non-halogenated analogs?
- Mechanistic Insights : The electron-withdrawing iodine atom increases electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Computational modeling (DFT) shows reduced electron density at the hydroxyl group (position 3), altering hydrogen-bonding capacity and solubility in polar solvents . Compare with 3-Hydroxy-2-naphthoic acid (no iodine), which exhibits higher solubility in water (1 mg/L vs. <0.5 mg/L for iodinated analog) .
Q. What experimental strategies address contradictions in reported solubility and stability data under varying conditions?
- Contradiction Resolution :
- Solubility : Conflicting data may arise from pH-dependent ionization. Perform solubility assays in buffered solutions (pH 2–10) using UV-Vis spectroscopy (λ = 270 nm). Note precipitation at pH < 3 (protonated COOH) and > 8 (deprotonated hydroxyl) .
- Stability : Degradation studies (HPLC monitoring) under light, heat, or oxidizing agents (e.g., HO) reveal instability in acidic/oxidizing environments. Store in amber vials at -20°C under inert gas .
Q. How can computational methods predict reactivity in cross-coupling reactions involving the iodo substituent?
- Computational Design : Use density functional theory (DFT) to calculate activation barriers for C-I bond cleavage in palladium-catalyzed reactions. Compare with experimental yields (e.g., Suzuki coupling with aryl boronic acids). Optimize ligand selection (e.g., SPhos vs. XPhos) based on steric and electronic parameters . Validate predictions with kinetic studies (GC-MS or in situ IR monitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
